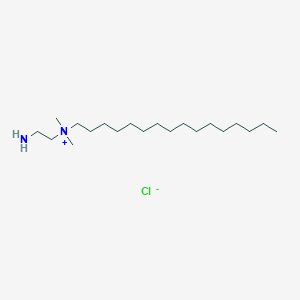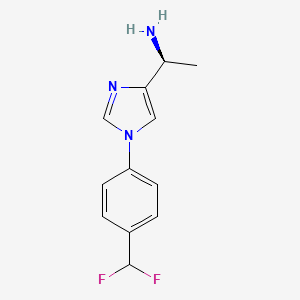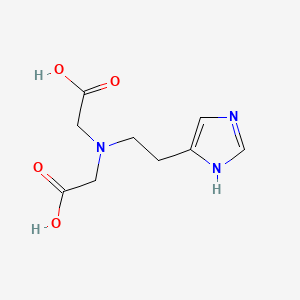
2H-Pyran-2-one, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-one, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a heterocyclic compound that contains both a pyranone ring and a dioxaborolane moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable building block for various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- typically involves the borylation of a pyranone derivative. One common method involves the reaction of 2H-pyran-2-one with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency. The scalability of the reaction is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-one, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The boron moiety allows for facile substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, alcohols, and various substituted pyranone derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
2H-Pyran-2-one, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- involves its interaction with various molecular targets. The boron moiety allows for the formation of stable complexes with diols and other nucleophiles, facilitating various chemical transformations. The compound’s reactivity is largely influenced by the electronic properties of the pyranone ring and the boron atom .
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2-one: A simpler analog without the boron moiety.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Contains the boron moiety but lacks the pyranone ring.
Uniqueness
The unique combination of the pyranone ring and the dioxaborolane moiety in 2H-Pyran-2-one, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- provides distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and pharmaceuticals .
Properties
CAS No. |
400089-54-5 |
|---|---|
Molecular Formula |
C11H15BO4 |
Molecular Weight |
222.05 g/mol |
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyran-2-one |
InChI |
InChI=1S/C11H15BO4/c1-10(2)11(3,4)16-12(15-10)8-5-6-9(13)14-7-8/h5-7H,1-4H3 |
InChI Key |
TXWQDSGRWRSQFH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=COC(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



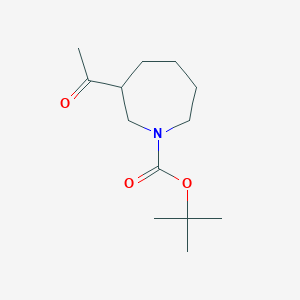
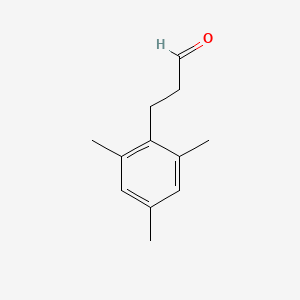
![2-(4-fluoro-3-methylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12949763.png)

![2-(Difluoromethyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B12949781.png)
![3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine](/img/structure/B12949788.png)

